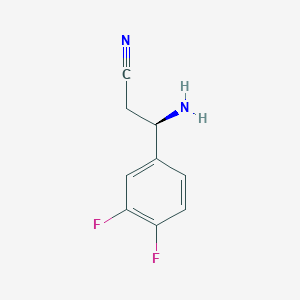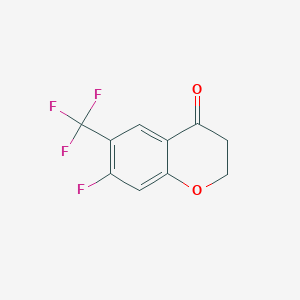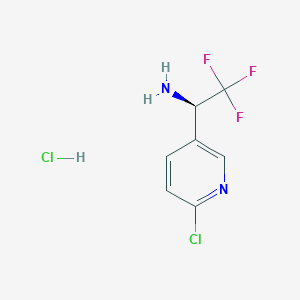
(S)-Ethyl3-amino-3-(3,4-dichlorophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Ethyl3-amino-3-(3,4-dichlorophenyl)propanoate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a dichlorophenyl group. The presence of these functional groups makes it a versatile molecule with diverse applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl3-amino-3-(3,4-dichlorophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzaldehyde and ethyl acetoacetate.
Formation of Intermediate: The initial step involves the condensation of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate compound.
Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the corresponding alcohol.
Amination: The alcohol is then converted to the amine using reagents such as ammonium acetate and a suitable catalyst.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer using chiral resolution techniques such as chromatography or enzymatic resolution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Ethyl3-amino-3-(3,4-dichlorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted amines.
Wissenschaftliche Forschungsanwendungen
(S)-Ethyl3-amino-3-(3,4-dichlorophenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds with anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-Ethyl3-amino-3-(3,4-dichlorophenyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the dichlorophenyl group can engage in hydrophobic interactions with protein surfaces, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-Ethyl3-amino-3-(3,4-dichlorophenyl)propanoate: The enantiomer of the compound with similar chemical properties but different biological activity.
3,4-Dichlorophenylalanine: An amino acid derivative with a similar dichlorophenyl group but different functional groups.
Ethyl 3-amino-3-phenylpropanoate: A structurally similar compound lacking the dichloro substitution.
Uniqueness
(S)-Ethyl3-amino-3-(3,4-dichlorophenyl)propanoate is unique due to its chiral nature and the presence of both amino and dichlorophenyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H13Cl2NO2 |
|---|---|
Molekulargewicht |
262.13 g/mol |
IUPAC-Name |
ethyl (3S)-3-amino-3-(3,4-dichlorophenyl)propanoate |
InChI |
InChI=1S/C11H13Cl2NO2/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5,10H,2,6,14H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
AHLAIISGKFGMSS-JTQLQIEISA-N |
Isomerische SMILES |
CCOC(=O)C[C@@H](C1=CC(=C(C=C1)Cl)Cl)N |
Kanonische SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13048489.png)
![N-(4-(3,3-Dimethylbut-1-YN-1-YL)thiophen-2-YL)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13048494.png)



![tert-butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B13048517.png)


![1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13048549.png)




